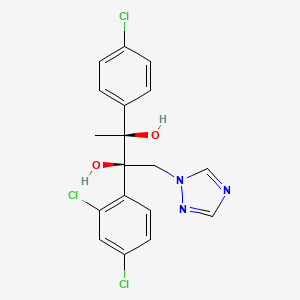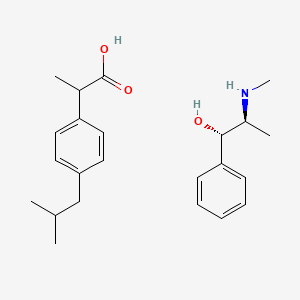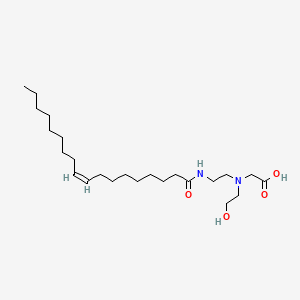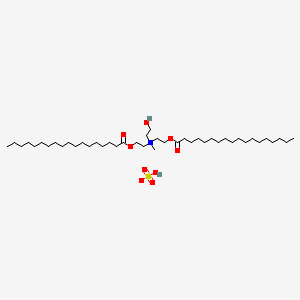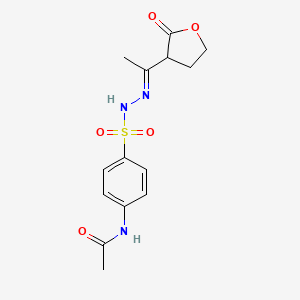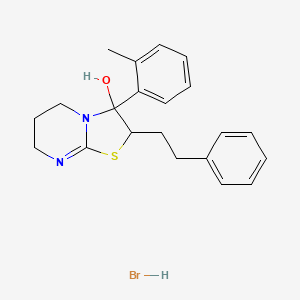
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new chemical entities.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biological Activity: Investigation of its biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thiazolopyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Other compounds within the same class.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures.
Uniqueness
The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide lies in its specific substituents and the resulting biological activities. Comparing its properties with similar compounds can highlight its potential advantages and applications.
Properties
CAS No. |
86346-94-3 |
|---|---|
Molecular Formula |
C21H25BrN2OS |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-16-8-5-6-11-18(16)21(24)19(13-12-17-9-3-2-4-10-17)25-20-22-14-7-15-23(20)21;/h2-6,8-11,19,24H,7,12-15H2,1H3;1H |
InChI Key |
QHXFKIBHCFPKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C(SC3=NCCCN32)CCC4=CC=CC=C4)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



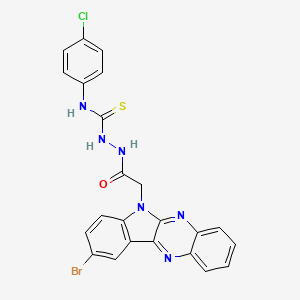
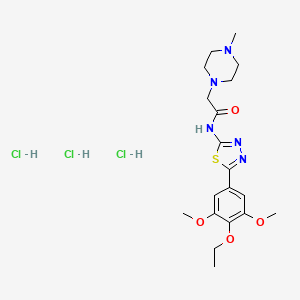
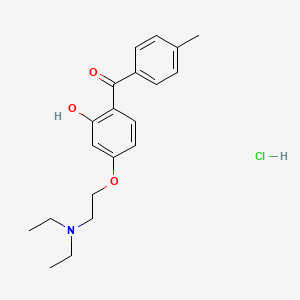
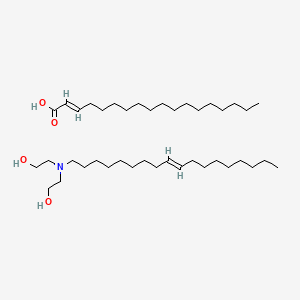
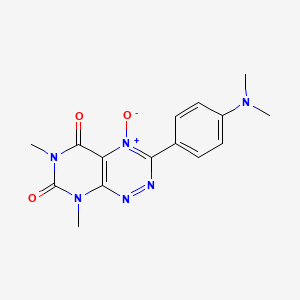

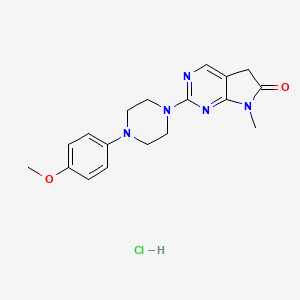
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
